[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
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Overview
Description
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate is an intriguing compound in the field of organic chemistry. Known for its unique chemical structure, it features a benzoyl group connected to a pyrrolidine ring, with dimethylamino and formyl substituents, further bonded to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the benzoyl derivative, involving the acylation of a suitable benzene ring with a formyl group
Industrial Production Methods: In an industrial setting, the production of [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate often involves scalable procedures such as batch or continuous flow synthesis. Optimized reaction conditions like temperature, solvent choice, and catalysts ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: Transforming the formyl group into a carboxylic acid under strong oxidative conditions.
Reduction: Conversion of the formyl group into an alcohol via reduction.
Substitution: The dimethylamino group can be substituted under certain conditions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizers like potassium permanganate or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Depending on the reactions, major products can include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate finds applications across multiple scientific disciplines:
Chemistry: Used in the study of reaction mechanisms and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential interaction with biological systems and its role in biochemical assays.
Medicine: Explored for pharmacological properties, especially as potential therapeutic agents.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves binding to these targets, altering their activity or function. Pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds like [1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate and [1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate, [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate stands out due to the specific position of its formyl and dimethylamino groups.
Similar Compounds
[1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
[1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
These similarities and differences underscore the compound's unique chemical properties and applications.
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Properties
IUPAC Name |
[1-[4-(dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-18(2)15-6-5-12(9-13(15)11-21)16(22)20-8-7-14(10-20)24-17(23)19(3)4/h5-6,9,11,14H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBMYYMDXOBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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